molecular formula C16H15NO4S B1669633 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid CAS No. 327092-81-9

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

Cat. No. B1669633
M. Wt: 317.4 g/mol
InChI Key: ZGVIUMKHTXKKOX-UHFFFAOYSA-N
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Description

“3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid” is a chemical compound with the CAS Number: 327092-81-9 . It has a molecular weight of 317.37 and its IUPAC name is 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .

Scientific Research Applications

  • Specific Scientific Field: Cancer Research, specifically in the context of breast and prostate cancer .
  • Summary of the Application: This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .
  • Methods of Application or Experimental Procedures: A high-throughput screen was used to identify this compound as a novel inhibitor . Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . SAR studies around this lead showed that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides .
  • Results or Outcomes: The compound showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The compound was found to be a highly potent (low nM), and isoform-selective (1500-fold) inhibitor of AKR1C3 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVIUMKHTXKKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351900
Record name 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid

CAS RN

327092-81-9
Record name 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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